4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene is an organic compound with the molecular formula C13H17IO2. It is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzene ring, along with an iodine atom. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that can be functionalized with tert-butoxy and cyclopropoxy groups.
Functionalization: The tert-butoxy group is introduced through a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Cyclopropoxy Group Addition: The cyclopropoxy group is added using cyclopropanol and a suitable base.
Chemical Reactions Analysis
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The tert-butoxy and cyclopropoxy groups can undergo oxidation to form corresponding carbonyl compounds. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the functional groups.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene can be compared with other similar compounds, such as:
4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene: Similar structure but different positioning of functional groups.
4-Tert-butyl-2-cyclopropoxy-1-iodobenzene: Similar structure but with a tert-butyl group instead of tert-butoxy.
4-Tert-butoxy-2-cyclopropoxy-1-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Properties
Molecular Formula |
C13H17IO2 |
---|---|
Molecular Weight |
332.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-iodo-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17IO2/c1-13(2,3)16-10-6-7-11(14)12(8-10)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
RTKUYHKJSALPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.